Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate is a synthetic compound notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a morpholine ring, which is known for its biological activity, particularly in enzyme inhibition. The IUPAC name reflects its structural complexity, emphasizing the presence of both an ethyl ester and a ketone functional group.
The compound is cataloged under the Chemical Abstracts Service number 898792-52-4 and has a molecular formula of C21H31NO4, with a molecular weight of 361.49 g/mol. It is classified as an organic compound and falls within the category of esters due to the presence of the ethyl group attached to the octanoate moiety. Its structure indicates that it may serve as a versatile intermediate in various chemical reactions.
The synthesis of Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate typically involves a two-step process:
This method allows for the construction of the complex structure while maintaining high yields and purity levels suitable for further applications in research and industry .
The molecular structure of Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate can be represented as follows:
The structure includes a phenyl ring substituted with a morpholine group, which contributes to its biological activity .
Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate can participate in several chemical reactions:
These reactions highlight the compound's versatility as a building block in organic synthesis .
The mechanism of action for Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate primarily involves its interaction with specific enzymes. It has been shown to inhibit enzymes such as human legumain and cholinesterases by binding to their active sites. This interaction prevents normal enzymatic functions, which could potentially lead to therapeutic effects in conditions like Alzheimer's disease due to its enzyme inhibitory properties .
Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in research settings, particularly in medicinal chemistry where purity is crucial .
Ethyl 8-[3-(morpholinomethyl)phenyl]-8-oxooctanoate has several significant applications:
The synthesis of Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate (CAS 898792-52-4) requires sequential transformations to assemble its three key structural elements: the aromatic ring, the morpholine moiety, and the aliphatic ketoester chain. A representative industrial pathway involves four distinct stages with rigorous intermediate purification:
Friedel-Crafts Acylation: 1,3-Disubstituted benzene derivatives undergo Friedel-Crafts acylation with ω-carbethoxyalkanoyl chlorides (e.g., 8-chloro-8-oxooctanoic acid ethyl ester) using Lewis acid catalysts (AlCl₃, FeCl₃) to yield intermediates like 8-(3-methylphenyl)-8-oxooctanoate. This step typically occurs at low temperatures (-10°C to 0°C) in anhydrous dichloromethane (DCM) to minimize side reactions [6].
Bromination: The methyl substituent on the aromatic ring is selectively brominated using N-Bromosuccinimide (NBS) under radical initiation conditions (e.g., AIBN or light) to produce the benzylic bromide derivative Ethyl 8-[3-(bromomethyl)phenyl]-8-oxooctanoate. Careful control of stoichiometry (1.0-1.2 eq NBS) and temperature (reflux in CCl₄ or 80-85°C in chlorobenzene) is crucial to prevent dibromination or ring bromination [6].
Morpholine Incorporation: The benzylic bromide undergoes nucleophilic substitution with morpholine. This reaction is typically performed in polar aprotic solvents (acetonitrile, DMF) with excess morpholine (2.0-3.0 eq) acting as both reactant and base, at 50-70°C for 4-12 hours. Alternatively, milder bases like potassium carbonate or triethylamine can be employed with stoichiometric morpholine [1] [2].
Purification: Final purification is achieved via silica gel chromatography using ethyl acetate/hexane gradients or medium-pressure liquid chromatography (MPLC). Alternatively, crystallization from ethanol/water mixtures yields the pure target compound [1] [2].
Table 1: Key Identifiers for Ethyl 8-[3-(Morpholin-4-ylmethyl)phenyl]-8-oxooctanoate and Close Analogue
Compound Name | CAS Number | Molecular Formula | SMILES | Molecular Weight |
---|---|---|---|---|
Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate | 898792-52-4 | C₂₁H₃₁NO₄ | O=C(OCC)CCC(CCCCC1=CC=CC(CN2CCOCC2)=C1)=O | 361.48 g/mol |
Ethyl 8-[4-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate | 898770-89-3 | C₂₁H₃₁NO₄ | O=C(OCC)CCCCCCC(C1=CC=C(CN2CCOCC2)C=C1)=O | 361.48 g/mol |
Cyclization reactions and the strategic design of protected intermediates are paramount for maximizing the overall yield of this multi-step synthesis. Two critical cyclization/potential cyclization points significantly impact efficiency:
Table 2: Impact of Synthesis Strategy on Yield for Key Steps in Morpholine-Containing Compounds
Synthetic Step / Strategy | Key Intermediate/Product | Critical Factor | Reported Yield Range | Impact on Overall Yield |
---|---|---|---|---|
Benzylic Bromination | Ethyl 8-[3-(bromomethyl)phenyl]-8-oxooctanoate | NBS Stoichiometry & Temperature Control | 65-80% | High yield critical due to reactivity of product |
Nucleophilic Substitution (Morpholine) | Target Ketoester | Morpholine Excess (2-3 eq); Solvent Polarity | 70-85% | Generally reliable step |
Reductive Amination Route (Morpholine Precursor) | 4-(4-Aminophenyl)-3-morpholinone | Catalytic Hydrogenation Conditions (Pd/C, H₂) | 75-90%+ | Higher yield than bromination path but longer |
Oxazole Formation After Macrocyclization | Urukthapelstatin A Oxazole Precursor | Sequential DAST cyclization/BrCCl₃ oxidation | 47% (oxazolines) | Enables synthesis where pre-cyclization fails (0%) |
Transitioning from laboratory synthesis to industrially viable production of Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate demands careful optimization of catalysts and reaction parameters to enhance efficiency, reduce costs, and minimize waste:
Catalyst Selection for Reduction Steps: Catalytic hydrogenation is preferred for nitro group reduction (in the aniline precursor route) or potential carbonyl reductions. Palladium on carbon (Pd/C, 5-10% Pd) is the workhorse catalyst, used under moderate H₂ pressure (2-5 atm) in ethanol or ethyl acetate at 25-50°C. Its efficiency, ease of filtration, and recyclability (typically 3-5 cycles with <15% activity loss) make it superior to stoichiometric reductants like Fe/AcOH or SnCl₂ for large-scale operations. Alternative catalysts like Raney Nickel are less common due to pyrophoricity concerns [7].
Coupling Reactions and Esterification Catalysis: Amide bond formation, if required in alternative routes (e.g., coupling the ketoacid to the aniline before esterification), utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt) or propylphosphonic anhydride (T3P®). These catalysts minimize racemization if chiral centers were present and offer cleaner reaction profiles than older agents like DCC. Direct esterification of the ketoacid intermediate uses sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as catalysts in ethanol under reflux conditions (Dean-Stark apparatus optional for water removal). Enzyme-mediated esterification (e.g., immobilized lipases like Candida antarctica Lipase B) has been explored for sensitive substrates but is less common for this specific molecule due to cost and reaction rate considerations [6].
Parameter Optimization:
While the standard synthesis of Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate primarily employs solution-phase methods, a comparative analysis with solid-phase synthesis (SPS) is instructive, particularly considering the molecule's potential role as a building block for larger pharmacophores or its structural parallels with complex macrocycles:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7